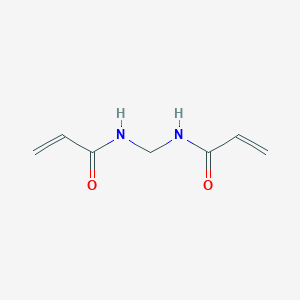
N,N'-Methylenebisacrylamide
货号 B058190
:
110-26-9
分子量: 154.17 g/mol
InChI 键: ZIUHHBKFKCYYJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06969750B2
Procedure details


In a 500 ml four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, a dropping funnel and a nitrogen gas introducing device, 5 g of polysuccinimide obtained in Synthetic Example 2 and 10 g of DMF were charged and dissolved at about 60° C., and then 0.25 g of 2-methacryloyloxyethyl isocyanate was added. As a result, heat was generated. After the reaction was continued for 30 minutes, the temperature in the system was reduced to about 35° C., 1 g of a pregelatinized starch was charged. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 mg of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution, and then the mixture was heated to about 60° C. and maintained for three hours ((1) first step). To the polymer obtained by this step, 25 g of acrylic acid and 25 mg of N,N′-methylenebisacrylamide were added. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 g of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved again in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution in this sequence, and then the mixture was heated again to about 60° C. and maintained at the same temperature for three hours ((1) second step). 1.2 g of hexamethylenediamine was dissolved in 20 g of ion exchange water and the resulting solution was added to the above aqueous solution, and then the reaction was conducted. Furthermore, 10.4 g of sodium hydroxide was dissolved in 30 g of ion exchange water and the resulting solution was added, thereby to neutralize carboxyl groups originating in acrylic acid ((1) third step). The resulting gel-like product was dried at 110° C. by a vacuum drier and the resulting dry solid was ground to obtain a water absorbent material of the present invention. The evaluation results of characteristics of the resulting water absorbent material are shown in Table 2.
[Compound]
Name
ion
Quantity
1 g
Type
solvent
Reaction Step One


[Compound]
Name
polysuccinimide
Quantity
5 g
Type
reactant
Reaction Step Two


[Compound]
Name
starch
Quantity
1 g
Type
reactant
Reaction Step Four

[Compound]
Name
2,2-azobisaminodipropane dihydrochloride
Quantity
7.5 mg
Type
reactant
Reaction Step Five





Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]C[CH2:8][N:9]=[C:10]=[O:11])(=[O:5])[C:2](C)=[CH2:3].O=C1O[C@H:18]([C@H:20]([CH2:22][OH:23])O)C(O)=C1O.OO.C(O)(=O)[CH:27]=[CH2:28].C[N:32](C=O)C>O>[C:1]([OH:6])(=[O:5])[CH:2]=[CH2:3].[CH2:8]([NH:9][C:10](=[O:11])[CH:27]=[CH2:28])[NH:32][C:22](=[O:23])[CH:20]=[CH2:18]
|
Inputs


Step One
[Compound]
|
Name
|
ion
|
|
Quantity
|
1 g
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
polysuccinimide
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCN=C=O
|
Step Four
[Compound]
|
Name
|
starch
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
2,2-azobisaminodipropane dihydrochloride
|
|
Quantity
|
7.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Step Seven
|
Name
|
|
|
Quantity
|
57 mg
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Nine
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 ml four-necked flask equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved at about 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
As a result, heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reduced to about 35° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solutions were added to the above aqueous solution
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(NC(C=C)=O)NC(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
